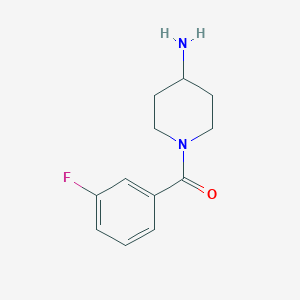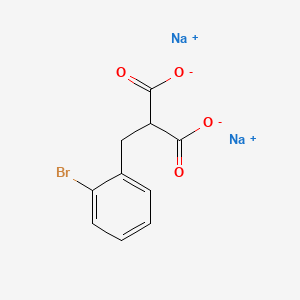
Sodium 2-(2-bromobenzyl)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-(2-bromobenzyl)malonate: is an organic compound with the molecular formula C₁₀H₇BrNa₂O₄ . It is a derivative of malonic acid, where one of the hydrogen atoms on the methylene group is replaced by a 2-bromobenzyl group. This compound is primarily used in organic synthesis and research applications due to its unique reactivity and structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Sodium 2-(2-bromobenzyl)malonate typically involves the alkylation of diethyl malonate with 2-bromobenzyl bromide in the presence of a strong base such as sodium ethoxide. The reaction proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic substitution with the alkyl halide.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Sodium 2-(2-bromobenzyl)malonate can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom or the malonate moiety.
Hydrolysis: The ester groups in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium ethoxide, potassium carbonate, or other strong bases.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed:
Substitution: Various substituted malonates.
Oxidation: Brominated carboxylic acids.
Reduction: Debrominated malonates.
Hydrolysis: Malonic acid derivatives.
Scientific Research Applications
Chemistry: Sodium 2-(2-bromobenzyl)malonate is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds. It is employed in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study enzyme mechanisms and metabolic pathways involving malonate derivatives.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Sodium 2-(2-bromobenzyl)malonate involves its reactivity as a nucleophile and its ability to form stable enolate intermediates. These intermediates can participate in various chemical reactions, leading to the formation of new carbon-carbon bonds. The bromine atom in the compound can also undergo substitution reactions, making it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, commonly used in organic synthesis.
Sodium malonate: The sodium salt of malonic acid, used in biochemical studies.
2-Bromobenzyl bromide: A brominated benzyl compound used as an alkylating agent.
Uniqueness: Sodium 2-(2-bromobenzyl)malonate is unique due to the presence of both the malonate and bromobenzyl groups, which confer distinct reactivity and versatility in chemical reactions. This combination allows for the synthesis of complex molecules that are not easily accessible using simpler malonate derivatives.
Properties
Molecular Formula |
C10H7BrNa2O4 |
|---|---|
Molecular Weight |
317.04 g/mol |
IUPAC Name |
disodium;2-[(2-bromophenyl)methyl]propanedioate |
InChI |
InChI=1S/C10H9BrO4.2Na/c11-8-4-2-1-3-6(8)5-7(9(12)13)10(14)15;;/h1-4,7H,5H2,(H,12,13)(H,14,15);;/q;2*+1/p-2 |
InChI Key |
JJKWTSRTUKXEGJ-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)[O-])C(=O)[O-])Br.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


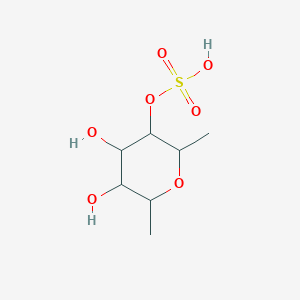
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12504180.png)
![N-cyclohexyl-2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B12504181.png)

![3-(furan-2-ylmethyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12504192.png)
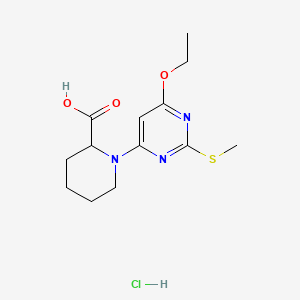
![2-(4-chlorophenyl)-3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one](/img/structure/B12504199.png)
![(4S,4'S)-2,2'-[2-Phenyl-1-(phenylmethyl)ethylidene]bis[4,5-dihydro-4-(phenylmethyl)oxazole]](/img/structure/B12504205.png)

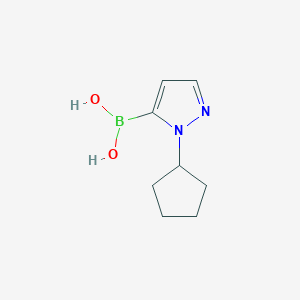
![1-(3-chloro-4-methylphenyl)-5-methyl-N-[2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12504225.png)
![3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid](/img/structure/B12504247.png)
![2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-1,8-naphthyridine](/img/structure/B12504253.png)
